4-chloro-N-Isopropylcathinone (hydrochloride)
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Overview
Description
4-chloro-N-Isopropylcathinone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Scientific Research Applications
Forensic Drug Analysis
Research by Cheng and Wong (2019) delves into the determination of 4-chloro-N,N-dimethylcathinone (4-CDC), closely related to 4-chloro-N-Isopropylcathinone, in drug seizures. Their study is significant in differentiating 4-CDC from its isomers in forensic drug analysis. The researchers employed techniques like GC-EI-MS, LC-DAD, and Fourier Transform Infrared Spectrophotometry, demonstrating their utility in distinguishing synthetic cathinones in forensic contexts (Cheng & Wong, 2019).
Spectroscopic Characterization and Crystal Structures
Kuś et al. (2016) conducted comprehensive chemical characterization of cathinone derivatives, including 4-chloroethcathinone, a compound related to 4-chloro-N-Isopropylcathinone. Their study utilized nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography. This research is pivotal in understanding the molecular structure and chemical properties of cathinone derivatives (Kuś et al., 2016).
Chromatographic Analysis of Environmental Herbicide Residues
Wintersteiger, Goger, and Krautgartner (1999) explored the quantitation of chlorophenoxy acid herbicides, including compounds structurally related to 4-chloro-N-Isopropylcathinone, using HPLC with electrochemical detection. This study is relevant in environmental science, particularly in analyzing herbicide residues in environmental samples (Wintersteiger et al., 1999).
properties
Molecular Formula |
C12H16ClNO · HCl |
---|---|
Molecular Weight |
262.2 |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8(2)14-9(3)12(15)10-4-6-11(13)7-5-10;/h4-9,14H,1-3H3;1H |
InChI Key |
URFYERZPSWPDDJ-UHFFFAOYSA-N |
SMILES |
CC(NC(C)C)C(C1=CC=C(Cl)C=C1)=O.Cl |
synonyms |
4-CIC; 4-Chloroiprcathinone; Clipredrone; 4-chloro-α-Isopropylaminopropiophenone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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